ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Description
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a triazole-based derivative featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups and a thioether-linked acetate ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[5-(4-chloroanilino)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-2-26-16(25)11-27-18-23-22-17(21-14-7-3-12(19)4-8-14)24(18)15-9-5-13(20)6-10-15/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAZOLGRFELGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
Formation of Triazole Ring: The thiadiazole derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Final Product: The final step involves the reaction of the triazole derivative with ethyl bromoacetate to yield this compound.
Chemical Reactions Analysis
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions:
Scientific Research Applications
ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Cancer Research: Its triazole ring structure makes it a candidate for anticancer drug development.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with biological targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Interaction: It can intercalate into DNA, preventing replication and transcription processes.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d)
- Structural Differences : Replaces chlorophenyl groups with nitrobenzylidene and trifluoromethyl substituents.
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c)
- Structural Differences : Retains a 4-chlorophenyl hydrazone moiety but introduces nitrobenzylidene and trifluoromethyl groups.
- Impact : The nitro and trifluoromethyl groups may alter solubility and binding affinity compared to the parent compound.
Methyl ([4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl)acetate
- Structural Differences : Substitutes chlorophenyl groups with a furyl ring and uses a methyl ester instead of ethyl.
Physicochemical Properties
Key physicochemical data are summarized below:
Key Observations :
- Elemental Analysis: Compound 9c shows minor deviations (<0.2% for C, H, N), indicating high purity.
- Melting Point : The 238–240°C range for 9c suggests higher crystallinity compared to analogues with bulkier substituents.
- Yield : Compound 9c achieves 93% yield, reflecting efficient synthesis conditions.
Spectral Characteristics
Infrared (IR) data for Compound 9c reveal functional group signatures:
- 3285 cm⁻¹ : N-H stretching (amine).
- 1727 cm⁻¹ : C=O (ester carbonyl).
- 1633 cm⁻¹ : C=N (imine or triazole ring). These peaks align with the parent compound’s expected functional groups, though the absence of nitro or trifluoromethyl groups in the target compound would shift absorption bands.
Biological Activity
Ethyl 2-{[4-(4-chlorophenyl)-5-[(4-chlorophenyl)amino]-4H-1,2,4-triazol-3-yl]sulfany}acetate is a compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C18H18Cl2N4OS
- Molecular Weight : 397.38 g/mol
- SMILES Notation : CCOC(=O)C1=C(C(=C(N2C(=N1)N=C(N=C2)N(C)C)S)Cl)Cl
The presence of the triazole ring in the compound contributes significantly to its biological activity, as triazoles are recognized for their role as antifungal and antibacterial agents.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of compounds containing the 1,2,4-triazole scaffold. According to a review on the pharmacological profile of 1,2,4-triazoles:
- Antibacterial Activity : Compounds with triazole rings have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, certain derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these pathogens .
- Antifungal Activity : Triazole derivatives are also effective against fungal infections. The mechanism often involves inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Anticancer Potential
The anticancer properties of triazole-containing compounds are gaining attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 2-{[4-(4-chlorophenyl)-5-[(4-chlorophenyl)amino]-4H-1,2,4-triazol-3-yl]sulfany}acetate has been investigated for its potential in cancer therapy:
- Mechanism of Action : Studies suggest that triazole derivatives may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole compounds helps in optimizing their biological efficacy. Key factors influencing activity include:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like Cl) enhances biological activity by increasing the compound's lipophilicity and ability to penetrate biological membranes.
- Linker Variations : The type of linker connecting the triazole to other pharmacophores can significantly affect the overall potency and selectivity toward specific biological targets .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of 1,2,4-triazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited higher activity compared to traditional antibiotics like ampicillin .
- Anticancer Activity : In vitro studies have shown that certain triazole derivatives induce apoptosis in breast cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
